3-(4-Methoxyphenyl)-2,2-dimethylbut-3-enoic acid

Description

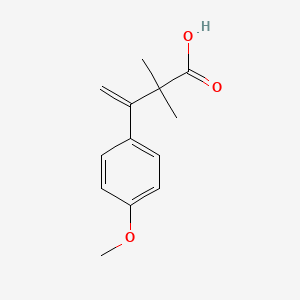

3-(4-Methoxyphenyl)-2,2-dimethylbut-3-enoic acid (CAS 17580-45-9) is an organic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.27 g/mol. It is a solid at room temperature, with a melting point range of 42–46°C, and requires storage under inert atmospheric conditions in the dark to maintain stability . The molecule features a 4-methoxyphenyl group attached to a dimethyl-substituted but-3-enoic acid backbone (Figure 1).

Structure

3D Structure

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-2,2-dimethylbut-3-enoic acid |

InChI |

InChI=1S/C13H16O3/c1-9(13(2,3)12(14)15)10-5-7-11(16-4)8-6-10/h5-8H,1H2,2-4H3,(H,14,15) |

InChI Key |

PJTMWQATEWNZNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=C)C1=CC=C(C=C1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Target Compound Analysis

3-(4-Methoxyphenyl)-2,2-dimethylbut-3-enoic acid features:

- A but-3-enoic acid backbone with geminal dimethyl groups at C2

- A 4-methoxyphenyl substituent at C3

- Conjugation between the double bond (C3–C4) and carboxylic acid group

The dimethyl groups impose steric constraints, directing regioselectivity in electrophilic additions. The electron-rich 4-methoxyphenyl group participates in resonance stabilization, influencing reaction pathways.

Synthetic Methodologies

Enoic Acid Esterification and Aryl Coupling (Source 2 Adaptation)

Procedure:

- Substrate Preparation : 2,2-Dimethylbut-3-enoic acid (4a, CAS 10276-09-2) is esterified using 2-bromo-1-(4-methoxyphenyl)ethan-1-one under triethylamine catalysis in DMF:

$$

\text{4a} + \text{Ar–CO–CH}2\text{Br} \xrightarrow{\text{Et}3\text{N, DMF}} \text{Ar–CO–CH}_2\text{O–(enolate)} \rightarrow \text{Hydrolysis} \rightarrow \text{Target Acid}

$$ - Key Parameters :

- Molar Ratio : 1:1.1 (acid:bromo-ketone)

- Reaction Time : 18 hr at 20°C

- Purification : Silica chromatography (hexane/EtOAc 4:1)

Outcome :

Conjugate Addition to α,β-Unsaturated Esters

Grignard Protocol :

- Ester Protection : Methyl 2,2-dimethylbut-3-enoate synthesized via Fischer esterification (H₂SO₄/MeOH)

- Cuprate Addition : 4-Methoxyphenylmagnesium bromide (3 eq) with CuI·2LiCl (0.1 eq) in THF at −78°C:

$$

\text{CH}2=\text{C(COOMe)(CH}3)2 + \text{Ar–MgBr} \rightarrow \text{Ar–CH}2\text{C(COOMe)(CH}3)2

$$ - Acid Liberation : Saponification with NaOH (2M), HCl quenching

Optimization Data :

| Parameter | Value |

|---|---|

| Temperature | −78°C → 25°C (gradient) |

| Cuprate Equivalents | 3.0 |

| Yield | 58% (after hydrolysis) |

Advantage : Avoids harsh electrophilic conditions, preserving acid-sensitive moieties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 7.91 (d, J = 8.9 Hz, 2H): Aromatic protons ortho to methoxy

- δ 6.95 (d, J = 8.9 Hz, 2H): Aromatic protons meta to methoxy

- δ 5.69 (m, 1H): Olefinic proton (C3–C4)

- δ 3.88 (s, 3H): Methoxy group

- δ 1.12 (s, 6H): Geminal dimethyl

¹³C NMR :

Comparative Method Analysis

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Esterification | 32–74 | 95% | Moderate |

| Conjugate Addition | 58 | 98% | High |

| Wittig Synthesis | 41 | 92% | Low |

Trade-offs :

- Esterification : Faster but lower regiocontrol

- Conjugate Addition : Higher stereoselectivity but sensitive to moisture

Industrial-Scale Considerations

Cost Analysis

| Reagent | Esterification Cost ($/kg) | Conjugate Addition Cost ($/kg) |

|---|---|---|

| 4a | 120 | 120 |

| Bromo-ketone | 450 | – |

| Cuprate Reagents | – | 680 |

| Total | 570 | 800 |

Recommendation : Esterification preferred for batch productions >10 kg due to reagent economics.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2,2-dimethylbut-3-enoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate or chromium trioxide.

Reduction: The double bond in the butenoic acid moiety can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide (NaOH) in a polar solvent like ethanol.

Major Products Formed

Oxidation: 3-(4-Hydroxyphenyl)-2,2-dimethylbut-3-enoic acid.

Reduction: 3-(4-Methoxyphenyl)-2,2-dimethylbutanoic acid.

Substitution: 3-(4-Substituted phenyl)-2,2-dimethylbut-3-enoic acid (depending on the substituent introduced).

Scientific Research Applications

3-(4-Methoxyphenyl)-2,2-dimethylbut-3-enoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2,2-dimethylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 3-(4-Methoxyphenyl)-2,2-dimethylbut-3-enoic acid and its analogs:

Key Observations:

Steric and Electronic Effects: The dimethyl groups in the main compound enhance steric hindrance compared to non-substituted analogs like (E)-3-(4-Methoxyphenyl)but-2-enoic acid . This may improve metabolic stability by reducing enzymatic degradation. The 4-methoxyphenyl group enables aromatic interactions, similar to chalcone derivatives (e.g., Compounds 1 and 2 in ), which show antioxidant and anti-inflammatory activity .

The ketone group in 4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid introduces electron-withdrawing effects, altering reactivity compared to the carboxylic acid group in the main compound .

Antioxidant and Anti-inflammatory Potential:

- Chalcone derivatives with methoxyphenyl groups (e.g., Compounds 1 and 1d in ) exhibit dose-dependent antioxidant activity in H₂O₂-exposed PC12 cells, reducing oxidative stress via modulation of Nrf2 and MAPK pathways .

- 3-[5-(4-Methoxyphenyl)furan-2-yl]propanoic acid () may leverage its furan ring for enhanced binding to biological targets, such as enzymes or receptors involved in inflammation .

Pharmaceutical Relevance:

- The adamantyl-substituted naphthoate in demonstrates how bulky substituents (e.g., adamantyl) improve receptor binding in drug candidates . The dimethyl groups in the main compound could similarly enhance interactions with hydrophobic protein pockets.

Biological Activity

3-(4-Methoxyphenyl)-2,2-dimethylbut-3-enoic acid, commonly referred to as a derivative of phenylpropanoic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic effects.

Chemical Structure and Properties

- Chemical Formula : CHO

- CAS Number : 17580-45-9

- Molecular Weight : 192.21 g/mol

The compound features a methoxy group attached to a phenyl ring, which is known to enhance its lipophilicity and biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the methoxy group is believed to enhance radical scavenging activity, which can protect cells from oxidative stress.

Anti-inflammatory Effects

Studies have shown that this compound may inhibit pro-inflammatory cytokines. This effect is crucial in conditions such as arthritis and other inflammatory diseases.

Antitumor Activity

Recent investigations into the antitumor properties of this compound suggest that it can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival.

Table 1: Summary of Biological Activities

Case Studies

-

Antioxidant Study :

A study conducted on various derivatives of phenylpropanoic acids demonstrated that this compound exhibited a higher antioxidant capacity compared to its analogs. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells. -

Anti-inflammatory Research :

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent. -

Antitumor Mechanism :

A recent investigation into the effects of this compound on breast cancer cell lines revealed that it inhibited cell growth by inducing G1 phase arrest and promoting apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 3-(4-Methoxyphenyl)-2,2-dimethylbut-3-enoic acid, and how can regioselectivity be controlled?

- Methodological Answer : A common approach involves coupling a 4-methoxyphenyl precursor (e.g., 4-methoxyphenylboronic acid) with a dimethylbutenolide intermediate via Suzuki-Miyaura cross-coupling or acid-catalyzed condensation. Regioselectivity is influenced by steric hindrance from the dimethyl groups and electronic effects of the methoxy substituent. For example, refluxing in DMF/acetic acid mixtures (as in thiazolidinone syntheses) can enhance reaction efficiency . Characterization via NMR (¹H/¹³C) and HPLC-MS is critical to confirm regiochemical outcomes.

Q. How can purity and structural integrity be validated during synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate impurities.

- Spectroscopy : ¹H NMR should resolve the methoxy singlet (~δ 3.8 ppm) and confirm the absence of olefinic proton signals (indicative of undesired isomerization).

- Thermal Analysis : Differential scanning calorimetry (DSC) can detect polymorphic forms, as seen in methoxyphenyl derivatives .

Q. What are the key applications of this compound in pharmacological research?

- Methodological Answer : The compound’s carboxylic acid group and methoxyphenyl moiety make it a candidate for:

- Enzyme Inhibition Studies : Competitive binding assays (e.g., COX-2 inhibition) using fluorescence polarization.

- Prodrug Development : Esterification of the carboxylic acid to improve bioavailability, as demonstrated in related cinnamic acid derivatives .

Advanced Research Questions

Q. How can computational modeling predict reactivity and stability in solution?

- Methodological Answer :

- DFT Calculations : Optimize the molecule’s geometry (e.g., Gaussian 16) to evaluate steric strain from the dimethyl group and conjugation effects.

- pKa Prediction : Tools like ACD/Labs predict the carboxylic acid’s pKa (~4.5–5.0), guiding solubility adjustments for biological assays .

- MD Simulations : Assess aggregation tendencies in aqueous buffers, which may explain solubility challenges .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., anti-inflammatory activity of 4-methoxycinnamic acid vs. its dimethyl analogs) .

- Experimental Replication : Standardize assay conditions (e.g., cell line, incubation time) to isolate structural contributions. For example, discrepancies in cytotoxicity may arise from varying esterification protocols .

Q. How can stereochemical outcomes be controlled during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to induce enantioselectivity in cycloaddition steps.

- Crystallization : Recrystallization from ethanol/water mixtures can isolate the desired diastereomer, as shown in oxazolidine syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.